molecular formula C8H15NO5S B2975340 (s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide CAS No. 396074-50-3

(s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No. B2975340
CAS RN: 396074-50-3
M. Wt: 237.27
InChI Key: ZGFOJWQAHCHOLG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of oxathiazolidine, which is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and a sulfur atom in a five-membered ring. The tert-butyl group and carboxylate group are common in organic chemistry and often used in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the five-membered oxathiazolidine ring with the various substituents attached. The exact 3D conformation would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

As a heterocyclic compound, it might undergo reactions typical for such structures, like ring-opening or substitution reactions. The presence of the carboxylate group could also make it a participant in various acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Organic Synthesis Applications

  • Stereoselective Synthesis : The compound and its derivatives are used in the stereoselective synthesis of important intermediates. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate has been hydroformylated to give valuable intermediates for the synthesis of homochiral amino acid derivatives, showcasing the compound's utility in producing enantiomerically pure substances (Kollár & Sándor, 1993).

Medicinal Chemistry Applications

  • Development of Antiarthritic Agents : Derivatives of the compound with a 1,2-isothiazolidine-1,1-dioxide skeleton have shown potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as production of interleukin-1, demonstrating potential as novel antiarthritic agents (Inagaki et al., 2000).
  • Anti-HIV-1 Activity : Certain derivatives, notably those involving 1,2,3-triazole analogues, have shown potent anti-HIV-1 activity, indicating their potential as therapeutic agents against HIV-1 infections (Alvarez et al., 1994).

Pharmacophore Development

  • Anticancer Agents : Functionalized amino acid derivatives synthesized from the compound have shown interesting cytotoxicity against human cancer cell lines, suggesting their utility in designing new anticancer agents (Kumar et al., 2009).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a novel compound, initial studies might focus on determining its properties and potential uses .

properties

IUPAC Name

tert-butyl (5S)-5-methyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFOJWQAHCHOLG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

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